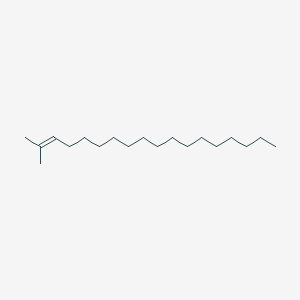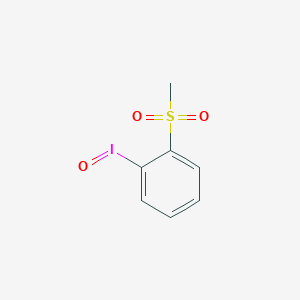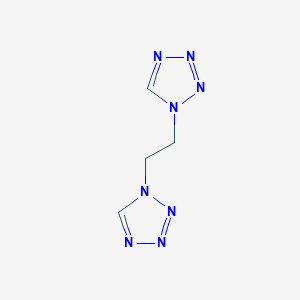
1,2-Di(1H-tetrazol-1-yl)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Di(1H-tetrazol-1-yl)ethane is a compound that features two tetrazole rings connected by an ethane bridge. Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The presence of two tetrazole rings in this compound makes it a compound of interest in various fields, including materials science and energetic materials.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Di(1H-tetrazol-1-yl)ethane can be synthesized using readily available starting materials. One common method involves the reaction of glyoxal with sodium azide to form the tetrazole rings. The reaction typically proceeds under mild conditions and can be catalyzed by various Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1,2-Di(1H-tetrazol-1-yl)ethane undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the tetrazole rings, leading to different derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as nitric acid and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include dioximes, reduced tetrazole derivatives, and substituted tetrazole compounds. These products have applications in various fields, including energetic materials and pharmaceuticals .
科学的研究の応用
1,2-Di(1H-tetrazol-1-yl)ethane has several scientific research applications, including:
作用機序
The mechanism of action of 1,2-Di(1H-tetrazol-1-yl)ethane involves its ability to undergo various chemical reactions, leading to the formation of new compounds with unique properties. The tetrazole rings can interact with molecular targets through hydrogen bonding, coordination with metal ions, and other interactions. These interactions can influence the compound’s reactivity and stability, making it suitable for various applications .
類似化合物との比較
Similar Compounds
Similar compounds to 1,2-Di(1H-tetrazol-1-yl)ethane include:
1,2-Bis(1H-tetrazol-5-yl)ethane: Another compound with two tetrazole rings, but with different substitution patterns.
N,N-Bis(1H-tetrazol-5-yl)amine: A compound with two tetrazole rings connected by an amine group.
5,5’-Bis(tetrazolyl)hydrazine: A compound with two tetrazole rings connected by a hydrazine group.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an ethane bridge connecting the tetrazole rings. This structure imparts distinct properties, such as high thermal stability and energetic performance, making it suitable for applications in high-energy-density materials .
特性
分子式 |
C4H6N8 |
|---|---|
分子量 |
166.15 g/mol |
IUPAC名 |
1-[2-(tetrazol-1-yl)ethyl]tetrazole |
InChI |
InChI=1S/C4H6N8/c1(11-3-5-7-9-11)2-12-4-6-8-10-12/h3-4H,1-2H2 |
InChIキー |
RQMJADRWIKKLPJ-UHFFFAOYSA-N |
正規SMILES |
C1=NN=NN1CCN2C=NN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Oxo-2-[(tricyclohexylstannyl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14321351.png)
![4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one](/img/structure/B14321353.png)
![N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide](/img/structure/B14321356.png)
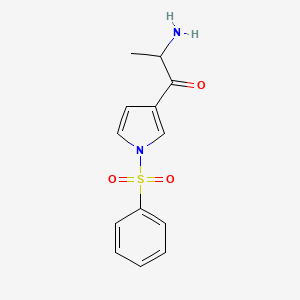
![2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-5',7'-diol](/img/structure/B14321373.png)
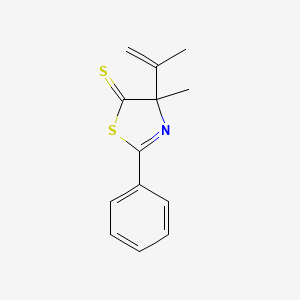

![1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14321381.png)
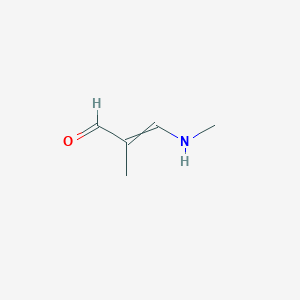
![2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321391.png)

![3-Methoxy-1,1-dimethylhexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14321395.png)
